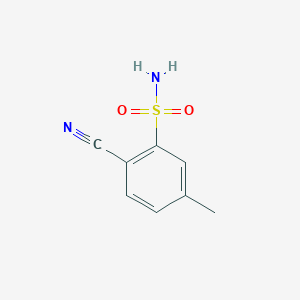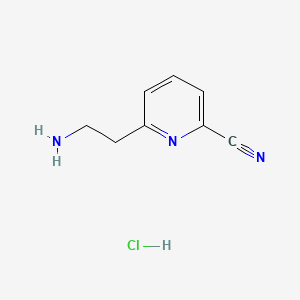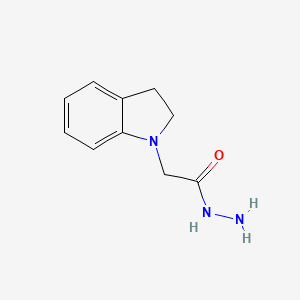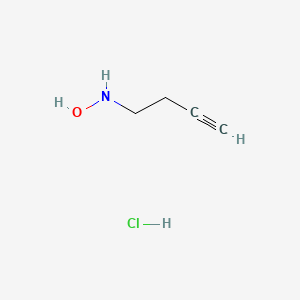
N-(but-3-yn-1-yl)hydroxylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(but-3-yn-1-yl)hydroxylamine hydrochloride is a chemical compound with the molecular formula C4H8ClNO It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a but-3-yn-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(but-3-yn-1-yl)hydroxylamine hydrochloride typically involves the reaction of but-3-yn-1-amine with hydroxylamine hydrochloride. The reaction is carried out in an aqueous medium, often under acidic conditions to facilitate the formation of the hydrochloride salt. The reaction can be represented as follows:
But-3-yn-1-amine+Hydroxylamine hydrochloride→N-(but-3-yn-1-yl)hydroxylamine hydrochloride
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
N-(but-3-yn-1-yl)hydroxylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxylamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides, thiols, or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction may produce amines.
Aplicaciones Científicas De Investigación
N-(but-3-yn-1-yl)hydroxylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and nitroso compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(but-3-yn-1-yl)hydroxylamine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(but-2-yn-1-yl)hydroxylamine hydrochloride
- N-(prop-2-yn-1-yl)hydroxylamine hydrochloride
- N-(pent-3-yn-1-yl)hydroxylamine hydrochloride
Uniqueness
N-(but-3-yn-1-yl)hydroxylamine hydrochloride is unique due to the presence of the but-3-yn-1-yl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C4H8ClNO |
|---|---|
Peso molecular |
121.56 g/mol |
Nombre IUPAC |
N-but-3-ynylhydroxylamine;hydrochloride |
InChI |
InChI=1S/C4H7NO.ClH/c1-2-3-4-5-6;/h1,5-6H,3-4H2;1H |
Clave InChI |
UWGYZXYMTNSCFZ-UHFFFAOYSA-N |
SMILES canónico |
C#CCCNO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Azaspiro[2.6]nonane hydrochloride](/img/structure/B15300143.png)
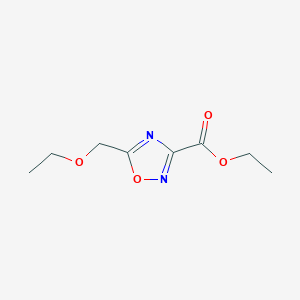
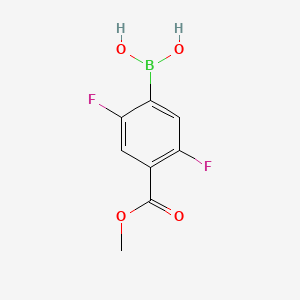
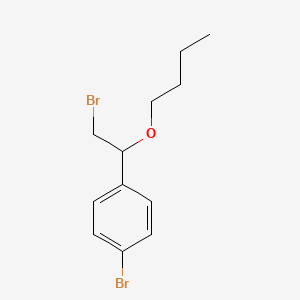
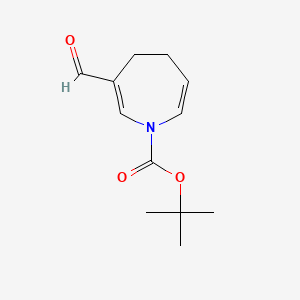
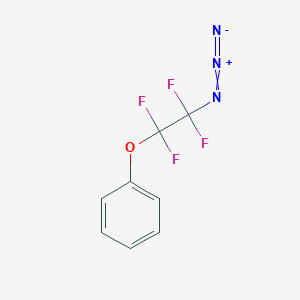
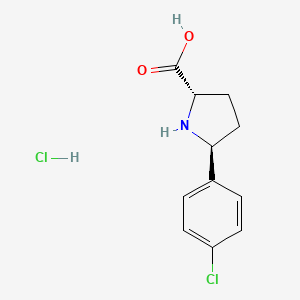
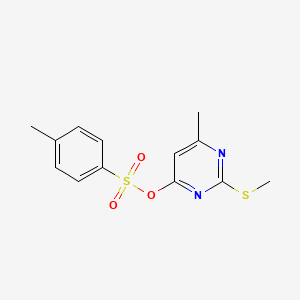
amine](/img/structure/B15300194.png)
